molecular formula C8H8N2O4S2 B5349391 2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid

2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid

Cat. No.: B5349391
M. Wt: 260.3 g/mol
InChI Key: BYSCGAHPOOQOJS-UHFFFAOYSA-N
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Description

2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid is a compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid typically involves the introduction of sulfanyl and carboxymethyl groups onto a pyridazine ring. One common method involves the reaction of 3-chloropyridazine with thioglycolic acid under basic conditions to introduce the sulfanyl group. This is followed by carboxymethylation using chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid involves its interaction with specific molecular targets. The sulfanyl and carboxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridazine ring can also participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, lacking the sulfanyl and carboxymethyl groups.

    Pyridazinone: A derivative with a carbonyl group at the 3-position.

    Sulfonylpyridazines: Compounds with sulfonyl groups instead of sulfanyl groups.

Uniqueness

2-[6-(Carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid is unique due to the presence of both sulfanyl and carboxymethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-[6-(carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S2/c11-7(12)3-15-5-1-2-6(10-9-5)16-4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSCGAHPOOQOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SCC(=O)O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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